Methyl [2,2'-bipyridine]-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-pyridin-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)9-5-4-8-14-11(9)10-6-2-3-7-13-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLQDHOWESRNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Coordination Chemistry of Methyl 2,2 Bipyridine 3 Carboxylate
Ligand Properties and Chelation Modes
Methyl [2,2'-bipyridine]-3-carboxylate is an asymmetrical derivative of 2,2'-bipyridine (B1663995), featuring a methoxycarbonyl group at the 3-position of one of the pyridine (B92270) rings. This substitution introduces electronic and steric perturbations that influence its coordination behavior compared to the parent bipyridine ligand.
The primary and most well-established coordination mode for 2,2'-bipyridine and its derivatives is as a bidentate N,N'-chelating ligand. wikipedia.orgnih.gov The two nitrogen atoms of the pyridine rings form a stable five-membered chelate ring with a metal ion. This mode of coordination is overwhelmingly favored and has been observed in a vast array of transition metal complexes. wikipedia.orgnih.gov For this compound, this bidentate chelation through the two pyridine nitrogen atoms is the expected and dominant mode of interaction with metal centers. The fundamental structure of the 2,2'-bipyridine core ensures a suitable "bite angle" for chelation, leading to the formation of thermodynamically stable complexes.
The presence of the methyl carboxylate group at the 3-position introduces the possibility of additional coordination through the ester oxygen atoms, potentially leading to multidentate behavior. The carbonyl oxygen of the ester group can act as a Lewis base and coordinate to a metal center. While less common than the N,N'-chelation, the involvement of carbonyl groups from substituents in coordination has been observed in related systems. For instance, in some palladium(II) tripeptide complexes, a C-terminal methyl ester carbonyl has been shown to coordinate to the metal center, demonstrating the feasibility of this interaction. nih.gov
The methoxycarbonyl group at the 3-position exerts both electronic and steric effects that modulate the coordination properties of the bipyridine ligand.
Electronic Effects: The carboxylate group is an electron-withdrawing group. This electronic perturbation influences the electron density on the pyridine rings and, consequently, the donor strength of the nitrogen atoms. The reduced electron density on the nitrogen atoms makes this compound a weaker σ-donor compared to unsubstituted 2,2'-bipyridine. This can affect the stability of the resulting metal complexes and influence their redox properties. For instance, in ruthenium(II) complexes with cyano-substituted bipyridine ligands, the electron-withdrawing cyano groups make the ligand easier to reduce. nih.gov Similarly, the 3-carboxylate group is expected to lower the energy of the π* orbitals of the bipyridine ligand, which can impact the metal-to-ligand charge transfer (MLCT) transitions in complexes with metals like Ru(II).
Steric Effects: The substituent at the 3-position is adjacent to one of the coordinating nitrogen atoms. This proximity introduces steric hindrance that can influence the geometry of the resulting metal complex. The bulk of the methyl carboxylate group may cause distortions from ideal geometries to accommodate the substituent. In platinum(II) complexes with dimethyl-2,2'-bipyridine ligands, the position of the methyl groups significantly affects the structure, with substituents at the 6,6'-positions causing substantial distortion due to repulsion with cis ligands. nih.gov While the 3-position is less sterically demanding than the 6-position, the presence of the carboxylate group can still influence the arrangement of other ligands around the metal center.
Formation of Metal Complexes
This compound, acting primarily as a bidentate N,N'-chelating ligand, forms stable complexes with a wide range of transition metals.
The versatility of the bipyridine scaffold allows for the synthesis of complexes with numerous transition metals in various oxidation states.
Ruthenium(II): Ruthenium(II) complexes with bipyridine ligands are renowned for their rich photophysical and electrochemical properties. The synthesis of Ru(II) complexes with carboxylate-substituted bipyridines is well-documented. nih.gov These complexes are typically prepared by reacting a suitable ruthenium precursor, such as [Ru(bpy)₂Cl₂], with the substituted bipyridine ligand.
Gold(III): Gold(III) complexes with bipyridine ligands have been investigated for their potential biological applications. These complexes often adopt a square planar geometry. rsc.org The synthesis typically involves the reaction of a gold(III) salt with the bipyridine ligand.
Rhodium(I): Rhodium(I) complexes are important in catalysis. Rhodium(I) carbonyl complexes with bipyridine ligands have been synthesized and studied. mdpi.com These are often prepared from rhodium carbonyl precursors.
Palladium(II): Palladium(II) complexes with bipyridine ligands are widely used in cross-coupling reactions and other catalytic transformations. These complexes are typically square planar. nih.gov
Cobalt(II): Cobalt(II) forms a variety of complexes with bipyridine ligands, often exhibiting octahedral geometry. tandfonline.com
Group 6 Metals (Cr(0), Mo(0), W(0)): These metals in their zero-valent state form stable carbonyl complexes with bipyridine ligands, such as [M(CO)₄(bpy)]. wikipedia.org These are typically synthesized by reacting the metal hexacarbonyl with the bipyridine ligand.
Below is a table summarizing some of the transition metal complexes that can be formed with this compound, based on the known chemistry of related bipyridine ligands.
| Metal Ion | Typical Oxidation State | Common Ancillary Ligands | Expected Geometry |
|---|---|---|---|
| Ruthenium | +2 | 2,2'-bipyridine, Cl⁻, CO | Octahedral |
| Gold | +3 | Cl⁻, OH⁻ | Square Planar |
| Rhodium | +1 | CO, Cl⁻ | Square Planar |
| Palladium | +2 | Cl⁻, acetate (B1210297) | Square Planar |
| Cobalt | +2 | Cl⁻, H₂O, NCS⁻ | Octahedral |
| Chromium | 0 | CO | Octahedral |
| Molybdenum | 0 | CO | Octahedral |
| Tungsten | 0 | CO | Octahedral |
The coordination geometry of metal complexes with this compound is primarily determined by the coordination number and electronic configuration of the metal ion.
Octahedral Geometry: Metal ions that typically form six-coordinate complexes, such as Ru(II), Co(II), and the Group 6 metal carbonyls (Cr(0), Mo(0), W(0)), are expected to form octahedral complexes with this compound. For example, a complex of the type [Ru(bpy)₂(Me-bpy-COO)]²⁺ would have a distorted octahedral geometry around the ruthenium center. nih.gov Due to the asymmetry of the this compound ligand, the formation of geometric isomers is possible in heteroleptic complexes.
Square Planar Geometry: Metal ions with a d⁸ electron configuration, such as Pd(II), Pt(II), and Au(III), commonly form four-coordinate square planar complexes. rsc.org In a complex like [Pd(Me-bpy-COO)Cl₂], the palladium atom would be at the center of a square plane, with the two nitrogen atoms of the bipyridine ligand and two chloride ions occupying the four coordination sites. The steric bulk of the 3-carboxylate substituent may cause some distortion from a perfectly planar geometry.
The stereochemistry of these complexes is also an important consideration. For octahedral complexes with three bidentate ligands, such as [M(Me-bpy-COO)₃]ⁿ⁺, the possibility of facial (fac) and meridional (mer) isomers exists, in addition to enantiomers (Δ and Λ). The presence of the substituent on the bipyridine ring can influence the relative stability of these isomers.
The table below outlines the expected coordination geometries for complexes of this compound with various transition metals.
| Metal Complex Type | Coordination Number | Geometry | Potential Isomerism |
|---|---|---|---|
| [M(Me-bpy-COO)₃]ⁿ⁺ (e.g., M = Ru(II), Co(II)) | 6 | Octahedral | Facial/Meridional, Enantiomers (Δ/Λ) |
| [M(Me-bpy-COO)₂(X)₂]ⁿ⁺ (e.g., M = Ru(II)) | 6 | Octahedral | Cis/Trans |
| [M(Me-bpy-COO)(X)₂] (e.g., M = Pd(II), Pt(II)) | 4 | Square Planar | - |
| [M(CO)₄(Me-bpy-COO)] (M = Cr(0), Mo(0), W(0)) | 6 | Octahedral | - |
Effect of Ancillary Ligands on Complex Formation and Properties
In coordination complexes containing a primary ligand like this compound, ancillary (or co-ligands) play a crucial role in determining the final structure, nuclearity, and physicochemical properties of the assembled metal complex. The nature of these additional ligands can dictate everything from the oxidation state of the metal center to the dimensionality of the resulting framework.
Ancillary ligands are also instrumental in directing the self-assembly and dimensionality of coordination polymers and metal-organic frameworks (MOFs). In systems containing both bipyridyl and carboxylate functionalities, auxiliary ligands can modulate the connectivity of the secondary building units (SBUs). mdpi.com For example, the use of different ancillary ligands such as isophthalate, chloride, or a combination of phthalate, chloride, and 2-pyridinemethanol (B130429) has been shown to assist in the formation and stabilization of di-, tri-, and tetranuclear copper(II) complexes, respectively. acs.org These ancillary ligands occupy accessible binding sites on the metal centers, influencing the aggregation process and the final nuclearity of the complex. acs.org
Furthermore, the steric and electronic properties of ancillary ligands can tune the properties of the resulting complexes. In a series of first-row transition-metal complexes with 2,2'-bipyridine and mesityl (2,4,6-Me₃C₆H₂) ancillary ligands, the electronic structure and magnetic properties were systematically studied. researchgate.net Similarly, in complexes with a tris(2-pyridylmethyl)amine (B178826) (TPA) ancillary ligand, the coordination of different bidentate ligands, including 2,2'-bipyridine, results in distorted octahedral geometries with distinct spectroscopic properties. nih.gov
The table below summarizes the effect of different ancillary ligands on the properties of complexes containing bipyridine-type primary ligands.
| Primary Ligand System | Ancillary Ligand (L) | Metal Ion | Effect of Ancillary Ligand | Reference |
| boptz-bridged dinuclear complex | acetylacetonate (acac⁻) | Ru | Stabilizes Ru(III)-Ru(III) state | nih.gov |
| boptz-bridged dinuclear complex | 2,2'-bipyridine (bpy) | Ru | Stabilizes mixed-valent Ru(II)-Ru(III) | nih.gov |
| boptz-bridged dinuclear complex | 2-phenylazopyridine (pap) | Ru | Stabilizes Ru(II)-Ru(II) state | nih.gov |
| Carboxylate-based dinucleating ligand | Isophthalate | Cu(II) | Formation of dinuclear complexes | acs.org |
| Carboxylate-based dinucleating ligand | Chloride | Cu(II) | Formation of trinuclear complexes | acs.org |
| Carboxylate-based dinucleating ligand | Phthalate/Chloride/Piconol | Cu(II) | Formation of tetranuclear complexes | acs.org |
Stability and Reactivity of Coordination Complexes
The stability and reactivity of coordination complexes are fundamental aspects that govern their potential applications. This includes both the thermodynamic stability, which relates to the equilibrium position of complex formation, and the kinetic stability, which pertains to the rate at which the complex undergoes reactions such as ligand dissociation or exchange.
Thermodynamic and Kinetic Stability in Solution and Solid State
Thermodynamic Stability
The thermodynamic stability of metal complexes is quantified by their stability constants (K) or the logarithm of these constants (log K). For a simple 1:1 metal-ligand complex, the formation can be represented by the equilibrium: M + L ⇌ ML, with K₁ = [ML] / ([M][L])
| Metal Ion | log K₁ | log K₂ | log K₃ | log β₃ | Reference |
| Cd(II) | 4.5 | 3.5 | 2.5 | 10.5 | researchgate.net |
| Zn(II) | 5.4 | 4.4 | 3.5 | 13.3 | researchgate.net |
The substituent on the bipyridine ring, such as the methyl carboxylate group in this compound, will influence the ligand's basicity and thus the thermodynamic stability of its complexes. An electron-withdrawing group like a carboxylate ester would be expected to decrease the basicity of the pyridine nitrogens, potentially leading to lower stability constants compared to unsubstituted 2,2'-bipyridine.
Kinetic Stability
Kinetic inertness refers to the resistance of a complex to undergo ligand exchange or substitution reactions. While thermodynamically stable, a complex may be kinetically labile (reacts quickly), or a thermodynamically unstable complex may be kinetically inert (reacts slowly). For instance, ruthenium(II) bipyridine complexes are known to be quite stable and inert in solution. Studies on ruthenium(II) complexes with bipyridine and salicylate (B1505791) ancillary ligands show that they are sufficiently stable in DMSO and water solutions to allow for the study of their biological properties. nih.gov
Solid-State Stability
In the solid state, the stability of coordination compounds is often assessed by techniques like thermogravimetric analysis (TGA). The decomposition temperature provides a measure of the thermal stability of the material. The stability of MOFs and coordination polymers in the solid state is influenced by factors such as the coordination number of the metal, the local coordination environment, and the density of the framework. acs.org Generally, denser framework topologies tend to exhibit greater thermodynamic and thermal stability. acs.org Mechanochemical synthesis has emerged as a rapid and efficient method for producing various solid-state bipyridine metal complexes, which are stable under ambient conditions. nih.gov
Ligand Exchange and Substitution Processes in Metal-Methyl [2,2'-bipyridine]-3-carboxylate Complexes
Ligand exchange reactions involve the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. chemguide.co.uk These processes are fundamental to understanding reaction mechanisms and the dynamic behavior of complexes in solution. While specific studies on this compound are not prevalent, the principles can be derived from studies on related nickel(II) and copper(II) bipyridine complexes.
Ligand substitution reactions of nickel(II) complexes often proceed through a dissociative-type mechanism, which can be accelerated by the presence of hydrogen ions. jsr.org In the ligand exchange reaction between 2,2'-bipyridine (bipy) and the nitrilotriacetatonickelate(II) (NiNTA⁻) complex, the reaction is first-order with respect to both the incoming bipyridine and the NiNTA⁻ complex. The proposed mechanism involves the partial unwrapping of the coordinated NTA ligand, allowing for the coordination of a bipyridine molecule to form a ternary intermediate. jsr.org The rate-determining step is thought to be the cleavage of a nickel-glycinate bond within this intermediate. jsr.org
A general mechanism for such a ligand exchange can be summarized as:
Formation of a ternary complex: NiL + bipy ⇌ Ni(L)(bipy)
Ligand exchange: Ni(L)(bipy) + 2 bipy → Ni(bipy)₃ + L
Studies on the kinetics of substitution reactions in copper(II) complexes also provide insight. For example, the reaction between a copper(II) complex with a tridentate Schiff base and a macrocyclic tetraaza ligand was found to be a two-step (biphasic) process. inorgchemres.org The initial fast step was dependent on the concentration of the incoming macrocyclic ligand, while the second, slower step was not significantly affected by it, suggesting a complex rearrangement or dissociation process. inorgchemres.org
In complexes containing this compound, one would expect similar processes. The bidentate bipyridine moiety would likely be replaced in a stepwise manner, and the rate of this substitution would be influenced by factors such as the nature of the metal ion, the incoming ligand, and the solvent. The ester group on the bipyridine backbone would primarily exert an electronic effect on the lability of the complex.
Catalytic Applications of Metal Methyl 2,2 Bipyridine 3 Carboxylate Complexes
Homogeneous Catalysis
Complexes formed between metal centers and methyl [2,2'-bipyridine]-3-carboxylate are effective in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The bipyridine framework ensures a stable chelate to the metal, while the ester functionality allows for fine-tuning of the catalyst's electronic properties and solubility.
The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial chemistry, famously exemplified by the Monsanto process, which utilizes a rhodium(I) catalyst, typically [Rh(CO)2I2]−. whiterose.ac.uknih.govimperial.ac.uk The catalytic cycle's rate-determining step is the oxidative addition of methyl iodide to the Rh(I) center. nih.govimperial.ac.uk The efficiency of this step is highly dependent on the electronic properties of the ligands coordinated to the rhodium. Increasing the nucleophilicity of the rhodium complex can accelerate this key step. imperial.ac.uk
While the standard Monsanto catalyst uses simple iodide and carbonyl ligands, significant research has focused on modifying the ligand sphere to improve catalytic activity and stability. mdpi.comresearchgate.net The introduction of N-donor ligands, such as pyridines or bipyridines, is a common strategy to manipulate the catalyst's performance. mdpi.comresearchgate.net Bidentate ligands, in particular, can offer enhanced stability to the metal center.
Although direct catalytic data for a Rh(I)-methyl [2,2'-bipyridine]-3-carboxylate complex in methanol carbonylation is not prominently documented, its potential can be inferred from established principles. The bipyridine moiety would form a stable chelate with the Rh(I) center. The electron-withdrawing nature of the methyl carboxylate substituent would decrease the electron density at the rhodium center. This electronic effect could modulate the rates of the oxidative addition and subsequent migratory insertion steps in the catalytic cycle. The specific impact would depend on the delicate electronic balance required for optimal catalysis, where the ligand must promote nucleophilic attack on methyl iodide while also facilitating the later steps of the cycle.
Table 1: Comparison of Ligand Systems in Rh-Catalyzed Methanol Carbonylation This table illustrates the variety of ligands used to modify the basic rhodium catalyst system and their general effect on the reaction.
| Catalyst System | Ligand Type | General Role/Effect on Catalysis | Key Mechanistic Step Influenced |
|---|---|---|---|
| [Rh(CO)2I2]− | Iodide/Carbonyl | Standard industrial catalyst; baseline for comparison. nih.gov | Oxidative Addition of CH3I. nih.gov |
| Rh(I) with Phosphine Ligands | P-donor (e.g., PEt3) | Increases electron density on Rh, potentially accelerating oxidative addition but can also inhibit other steps. researchgate.net | Oxidative Addition, Catalyst Stability. |
| Rh(I) with Pyridine (B92270) Ligands | N-donor | Modulates electronic properties and stability; can prevent catalyst precipitation. researchgate.net | Oxidative Addition, Catalyst Stability. |
| Rh(I) with Carboxylate Ligands | O-donor (e.g., aminobenzoic acid) | Bidentate coordination can enhance stability and activity. researchgate.net | Overall Catalytic Turnover. |
The electrochemical reduction of carbon dioxide (CO2) to value-added products like carbon monoxide (CO) is a critical area of research for sustainable fuel production. Group 6 metal (Cr, Mo, W) complexes containing substituted bipyridine ligands have emerged as promising electrocatalysts for this transformation. The general formula for these catalysts is M(bpy-R)(CO)4, where the substituent 'R' on the bipyridine ligand plays a crucial role in tuning the catalyst's performance.
Palladium(II) complexes are versatile catalysts for a wide range of oxidation reactions. The use of bidentate N-donor ligands like 2,2'-bipyridine (B1663995) is crucial in stabilizing the palladium center and modulating its reactivity. While many simple bipyridine ligands can inhibit Pd-catalyzed aerobic oxidation, specific derivatives have been shown to promote catalysis. nih.govnih.gov
For example, in Pd(II)-catalyzed aerobic aza-Wacker reactions, certain bipyridine ligands like 4,5-diazafluoren-9-one (B35911) (DAF) accelerate the reaction. nih.govnih.gov Mechanistic studies suggest that this acceleration is due to the ligand's ability to be "hemilabile," meaning one of the two nitrogen atoms can dissociate from the palladium center. nih.govnih.gov This dissociation opens up a coordination site, which is necessary for the substrate to bind and for the catalytic cycle to proceed. nih.govnih.gov The electronic nature of the substituents on the bipyridine ring influences the stability of the key catalytic intermediates.
While specific studies on sulfide (B99878) oxidation using a Pd(II)-methyl [2,2'-bipyridine]-3-carboxylate complex are not widely reported, the principles of related oxidations provide insight. The this compound ligand would chelate to the Pd(II) center, and its electronic properties—influenced by the electron-withdrawing ester group—would affect the palladium's susceptibility to redox changes. The steric and electronic profile of the ligand would be critical in facilitating the coordination of the sulfide substrate and the subsequent oxygen transfer step.
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide array of chemical transformations under mild conditions. uni-regensburg.de Transition metal complexes, particularly those of ruthenium(II) and iridium(III) with polypyridyl ligands like 2,2'-bipyridine, are the most common photocatalysts. nih.govprinceton.edu Upon absorption of visible light, these complexes are promoted to a long-lived excited state that can engage in single-electron transfer (SET) with organic substrates, generating reactive radical intermediates. uni-regensburg.de
The properties of the photocatalyst, such as its redox potentials in the excited state, absorption spectrum, and lifetime, are critical to its effectiveness. These properties can be systematically tuned by modifying the structure of the ligands. princeton.edu The introduction of functional groups onto the bipyridine scaffold is a primary strategy for this purpose. nih.govacs.orgrsc.org For example, incorporating electron-withdrawing groups, like the methyl carboxylate in this compound, generally makes the excited state of the complex a stronger oxidant. Carboxylic acid or ester functionalities can also be used to anchor the catalyst to surfaces or to improve solubility. nih.gov
Table 2: Influence of Bipyridine Ligand Substitution on Photophysical Properties of [Ir(ppy)2(bpy)]+ Type Complexes This table presents representative data on how substituents on the bipyridine ligand can tune the key properties of an iridium-based photocatalyst.
| Bipyridine Ligand Substituent | Ground State Potential E(IrIII/II) (V vs SCE) | Excited State Potential E*(IrIII/II) (V vs SCE) | Rationale for Property Change |
|---|---|---|---|
| None (unsubstituted bpy) | -1.29 | +1.21 | Baseline reference complex. |
| 4,4'-di-tert-butyl (dtbbpy) | -1.37 | +1.13 | Electron-donating groups make the complex harder to reduce (more negative potential). |
| 4,4'-dicarboxy (dcbpy) | -1.08 | +1.42 | Electron-withdrawing groups make the complex easier to reduce and a stronger photo-oxidant. nih.gov |
Mechanistic Insights into Catalytic Cycles
Understanding the mechanism of a catalytic cycle is paramount for designing more efficient catalysts. For complexes involving this compound, the interplay between the metal center and the ligand is the key determinant of catalytic activity.
The catalytic performance of a metal complex is fundamentally governed by the nature of the interactions between the metal and its coordinating ligands. The this compound ligand influences catalysis through a combination of electronic and steric effects, as well as by providing a stable chelating scaffold.
Electronic Effects: The ester group at the 3-position of the bipyridine ring is electron-withdrawing. This property modifies the electron density at the metal center to which it is coordinated.
In redox-intensive catalytic cycles , such as CO2 reduction or oxidation reactions, this electronic perturbation directly affects the metal's redox potentials. For Group 6 metal-catalyzed CO2 reduction, the ligand's electronic properties tune the reduction potential of the complex, which is a critical parameter for catalytic turnover.
In methanol carbonylation , the electron density on the Rh(I) center is crucial for the rate-determining oxidative addition of methyl iodide. imperial.ac.uk A more electron-rich metal center generally favors this step. The electron-withdrawing nature of the methyl carboxylate group would decrease the nucleophilicity of the rhodium, potentially slowing the oxidative addition, but it might favorably impact other steps, such as the final reductive elimination. This highlights the delicate balance required for an efficient catalyst.
Chelate Stability and Hemilability: The bidentate nature of the 2,2'-bipyridine framework provides significant thermodynamic stability to the metal complex, preventing ligand dissociation that could lead to catalyst deactivation. This chelate effect helps maintain the integrity of the catalytic species throughout the reaction cycle. However, as seen in Pd(II)-catalyzed aerobic oxidations, the ability of a bipyridine ligand to be hemilabile—transiently detaching one of its nitrogen donors—can be crucial for creating a vacant coordination site for substrate binding. nih.govnih.gov The substitution pattern on the bipyridine ring can influence this lability. The presence of the methyl carboxylate group at the 3-position could sterically and electronically influence the ease of this κ²- to κ¹-coordination mode shift, thereby modulating catalytic activity.
Identification of Active Catalytic Species and Intermediates
The elucidation of catalytic mechanisms involving metal-methyl [2,2'-bipyridine]-3-carboxylate complexes hinges on the successful identification of transient active species and intermediates. While direct studies on this specific ligand are limited, extensive research on analogous metal-bipyridine complexes, particularly in the context of carbon dioxide (CO₂) reduction and water oxidation, provides significant insights into the probable catalytic players. Spectroscopic methods, electrochemical analysis, and trapping experiments are crucial tools in this endeavor.
For manganese-bipyridine carbonyl complexes utilized in the electrochemical reduction of CO₂, the catalytically active species is widely accepted to be a reduced form of the initial complex. nih.gov For catalysts of the type Mn(bpy-R)(CO)₃Br, the active form is generated after two successive one-electron reductions at the electrode surface. This doubly reduced species, formally a Mn(0) complex with a radical anion on the bipyridine ligand, denoted as [Mn(bpy•⁻)(CO)₃]⁻, is considered the key intermediate that binds and activates the CO₂ molecule. rsc.org In some systems, a dimeric species, such as a Mn⁰–Mn⁰ dimer, has been observed and is suggested to be a resting or dormant state of the catalyst that can be activated under catalytic conditions. nih.gov
In the realm of water oxidation catalyzed by ruthenium complexes, the nature of the active species is dictated by the ligand framework. For ruthenium complexes bearing bipyridine ligands with strategically placed functional groups, such as carboxylates and phosphonates, a single-site mechanism is often operative. nih.gov In these cases, high-valent ruthenium-oxo species, such as Ru(IV)=O or Ru(V)=O, are the key intermediates responsible for the crucial O-O bond formation step. The catalytic cycle involves the sequential oxidation of the ruthenium center, followed by a water nucleophilic attack on the high-valent oxo group. The specific intermediates and their oxidation states are highly dependent on the electronic properties of the ancillary ligands, with the carboxylate group on the bipyridine backbone playing a role in modulating the redox potentials and facilitating proton-coupled electron transfer events. nih.gov
While not involving a bipyridine ligand, studies on enzymatic methyl transfer reactions, such as those catalyzed by acetyl coenzyme A synthase, offer a valuable parallel for potential applications of this compound complexes. In these biological systems, organometallic intermediates like methyl-Ni(III) and methyl radicals have been proposed as transient species in the transfer of a methyl group between metal centers. nih.gov The detection of such short-lived intermediates often requires advanced transient kinetic and spectroscopic techniques.
The following table summarizes key intermediates identified in catalytic cycles of related metal-bipyridine complexes.
| Catalytic Process | Metal Center | Ligand Type | Identified Active Species/Intermediates | Role in Catalytic Cycle |
|---|---|---|---|---|
| CO₂ Reduction | Manganese (Mn) | Substituted Bipyridine-Carbonyl | [Mn(bpy•⁻)(CO)₃]⁻ (doubly reduced species) | Binds and activates CO₂ |
| CO₂ Reduction | Manganese (Mn) | Substituted Bipyridine-Carbonyl | Mn⁰–Mn⁰ Dimer | Potential resting/dormant state |
| Water Oxidation | Ruthenium (Ru) | Bipyridine-Carboxylate-Phosphonate | High-valent Ru(IV)=O or Ru(V)=O | Key intermediate for O-O bond formation |
| Methyl Transfer (Enzymatic Analogy) | Nickel (Ni) | Porphyrin-like | Methyl-Ni(III), Methyl Radical | Transient species in methyl group transfer |
Computational Studies on Reaction Energy Barriers and Pathways in Catalytic Processes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate energy landscapes of catalytic reactions involving metal-bipyridine complexes. These studies provide a molecular-level understanding of reaction mechanisms, transition states, and the energy barriers that govern catalytic turnover rates and selectivity. While specific computational models for this compound complexes are not widely reported, the extensive body of work on analogous systems provides a robust framework for predicting their behavior.
For the electrocatalytic reduction of CO₂ by manganese-bipyridine catalysts, DFT calculations have been instrumental in elucidating the reaction pathway and explaining observed selectivity. rsc.org Computational models of imidazolium-functionalized manganese bipyridyl tricarbonyl catalysts have identified the turnover-determining intermediate (TDI) for CO₂ reduction as the doubly reduced active catalyst. This species features a manganese(0) center ferromagnetically coupled to an unpaired electron in the π* orbital of the bipyridine ligand. rsc.org Furthermore, these studies can calculate the activation energies for competing reactions, such as the hydrogen evolution reaction (HER). By comparing the energy barriers, researchers can rationalize the high selectivity for CO₂ reduction over H₂ production. For instance, a significantly higher activation energy was calculated for the formation of a manganese dihydrogen intermediate, which precedes H₂ release, thus favoring the CO₂ reduction pathway. rsc.org
In the context of water oxidation by ruthenium-based catalysts, computational studies have shed light on the role of ligand design in lowering reaction barriers. For a ruthenium complex with a bipyridine-carboxylate-phosphonate ligand, DFT calculations revealed a low-energy pathway for the critical O-O bond formation step. nih.gov The pendant phosphonate (B1237965) group was shown to act as an intramolecular base, facilitating an atom-proton transfer from the incoming water molecule with a calculated activation barrier of only 9.1 kcal/mol. nih.gov This demonstrates how computational screening can guide the rational design of ligands that incorporate features to stabilize transition states and accelerate catalysis.
DFT has also been applied to model methyl transfer reactions between metal complexes, which is relevant to the potential function of this compound. In a study of methyl transfer between a cobalt and a nickel complex, a model for acetyl coenzyme A synthase, DFT calculations were used to map the reaction's energy profile as a function of the evolving nickel-methyl distance. nih.gov Such calculations help to understand the energetics of the transition state and the influence of factors like solvent and intermolecular interactions on the reaction barrier. nih.gov These computational approaches allow for the systematic investigation of how modifications to the ligand structure, such as the placement of the methyl carboxylate group, could influence the stability of intermediates and the energy of transition states in a catalytic cycle.
The table below presents examples of data obtained from computational studies on related catalytic systems.
| Catalytic Process | Catalyst System | Computational Method | Key Finding | Calculated Value |
|---|---|---|---|---|
| Water Oxidation | [(bpHc)Ru(L)₂] (bpH₂cH = 2,2'-bipyridine-6-phosphonic acid-6'-carboxylic acid) | DFT | Energy barrier for O-O bond formation via intramolecular atom-proton transfer. | 9.1 kcal/mol |
| CO₂ Reduction | [MnbpyMe(ImMe)₃Br]⁺ | DFT (Energy Span Model) | Identification of the Turnover Determining Intermediate (TDI) for CO₂RR. | Doubly reduced active catalyst (1C2(red2)) |
| CO₂ Reduction vs. HER | [MnbpyMe(ImMe)₃Br]⁺ | DFT | Higher activation energy for HER explains selectivity for CO₂ reduction. | TOF for CO₂RR is 10⁴ times larger than for HER |
| Methyl Transfer | CH₃Co(dmgBF₂)₂py + PPh₃Ni(Triphos) | DFT (BP86/D3BJ) | Thermodynamics of the methyl transfer reaction. | -1.1 kcal/mol (nearly thermoneutral) |
Applications in Materials Science
Optoelectronic Materials
The inherent electronic properties of bipyridine-based molecules make them prime candidates for use in optoelectronic devices, where the conversion between light and electrical energy is paramount. While direct and extensive research on Methyl [2,2'-bipyridine]-3-carboxylate in these applications is still emerging, the foundational roles of similar bipyridine derivatives provide a strong indication of its potential.
Bipyridine-based complexes, particularly those of iridium(III), are well-established as highly efficient triplet emitters in phosphorescent OLEDs (PHOLEDs). nih.gov These complexes can achieve high quantum efficiencies, with some devices exhibiting external quantum efficiencies (EQE) of up to 14.9% and current efficiencies of 39.8 cd/A. nih.gov The performance of these OLEDs is closely tied to the specific bipyridine ligand used. For instance, the introduction of phenyl substituents at the 5'-position of the pyridine (B92270) ring in iridium(III) complexes has been shown to yield intense, sky-blue phosphorescent emission. nih.gov While specific data on this compound in OLEDs is not widely published, its structural similarity to these high-performing ligands suggests its potential as a component in novel emitter or electron-transport materials. The electronic tuning afforded by the methyl carboxylate group could influence the emission color and efficiency of such devices. Research on related ruthenium(II) bipyridine complexes has also demonstrated their viability as emitters in solid-state OLEDs, with some devices achieving a luminance of 500 cd/m² at a low voltage of 3V. utexas.edu
In the field of photovoltaics, particularly dye-sensitized solar cells (DSSCs), bipyridine complexes play a crucial role as photosensitizers and redox mediators. Copper bipyridyl complexes, for example, have been successfully employed as redox mediators, leading to high photovoltages of over 1.0 V without compromising photocurrent densities. nih.gov The efficiency of these cells is highly dependent on the rapid and efficient regeneration of the oxidized dye by the redox mediator. nih.gov Furthermore, the introduction of carboxylate groups on the bipyridine ligand is a common strategy to anchor the photosensitizer to the surface of semiconductor materials like TiO2, which can enhance electron injection from the light-absorbing dye into the semiconductor. researchgate.net Although direct application of this compound in photovoltaic cells is not yet extensively documented, its combined bipyridine and carboxylate functionalities make it a promising candidate for future research in this area, potentially as a ligand for novel photosensitizers or as a surface modifier for semiconductor electrodes. The integration of biomolecular materials, which can be functionalized with groups like hydroxyls and carboxylates, has been shown to improve the efficiency and stability of solar cells. mdpi.com
The development of organic semiconductors and conductive polymers is a cornerstone of modern electronics. While specific studies on this compound as a primary component in these materials are limited, the broader class of bipyridine-containing polymers holds significant promise. The electrochemical polymerization of bipyridyl complexes can lead to the formation of conductive films. nih.gov The electronic properties of these materials can be tuned through the functionalization of the bipyridine ligand. The incorporation of functional groups can influence the polymer's solubility, conductivity, and electroactivity. alfachemch.com The carboxylate group in this compound could potentially be leveraged for post-polymerization modification, allowing for the covalent attachment of other functional moieties to tailor the properties of the resulting conductive polymer.
Supramolecular Assemblies and Coordination Polymers
The ability of this compound to act as a ligand for metal ions is central to its application in the construction of complex supramolecular architectures and coordination polymers. These materials are of great interest due to their diverse structures and potential applications in areas such as catalysis, sensing, and gas storage. mdpi.com
The formation of extended framework structures, such as metal-organic frameworks (MOFs), often relies on the use of bridging ligands that can connect multiple metal centers. Carboxylate groups are particularly effective in this role, capable of coordinating to metal ions in various modes, including bridging between two, three, or even more metal centers. nih.gov The combination of a bipyridine unit for chelation and a carboxylate group for bridging in a single ligand is a powerful strategy for constructing coordination polymers with diverse dimensionalities (1D, 2D, or 3D). mdpi.comresearchgate.net The specific structure of the resulting framework is influenced by factors such as the choice of metal ion and the reaction conditions. mdpi.com While research specifically employing this compound is still developing, the principles established with analogous bipyridine-carboxylate ligands demonstrate the potential for this compound to form novel, extended network structures. For example, coordination polymers have been synthesized using tricarboxylic acids and 2,2'-bipyridine (B1663995), resulting in 2D and 3D supramolecular structures. nih.gov
Photoactive Materials and Photosensitizers
The design of photoactive materials and photosensitizers often revolves around the use of transition metal complexes, where ligands like this compound are instrumental. These complexes can absorb light energy and channel it to initiate chemical reactions or emit it as light of a different wavelength. The versatility in the chemical modification of bipyridine-based ligands allows for the fine-tuning of the photophysical and electrochemical properties of the resulting metal complexes. mdpi.com
Light-Harvesting Systems
Light-harvesting systems, inspired by natural photosynthesis, are designed to capture and transfer solar energy. conicet.gov.ar Metallosupramolecular assemblies and multicomponent systems are at the forefront of this research, where chromophores are strategically arranged to achieve broad absorption of the solar spectrum and directional energy transfer. researchgate.net Ruthenium(II) polypyridyl complexes, for instance, have been extensively studied for their potential in these systems. mdpi.com The introduction of functional groups, such as the carboxylate group in this compound, can influence the electronic properties and facilitate the anchoring of these complexes onto surfaces or integration into larger molecular architectures. mdpi.com While specific research directly employing this compound in complex light-harvesting antennae is not prevalent in the provided results, the principles governing the use of similar bipyridine carboxylate ligands are directly applicable. nih.gov The carboxylate moiety can be used to tune the metal-to-ligand charge transfer (MLCT) states, which are crucial for the light-harvesting process. mdpi.com
Luminescent Materials and Phosphorescent Sensors (e.g., Iridium(III) Complexes)
The application of this compound and its derivatives extends significantly into the field of luminescent materials, especially in the context of iridium(III) complexes. rsc.orgresearchgate.net These complexes are renowned for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as sensitive probes in biological systems. rsc.orgnih.gov
Iridium(III) complexes featuring bipyridine-based ligands can exhibit high photoluminescence quantum yields (PLQYs) and their emission colors can be tuned across the visible spectrum by modifying the ligands. researchgate.netrsc.org For example, the introduction of different substituents on the bipyridine or ancillary ligands can alter the energy of the triplet metal-to-ligand charge transfer (³MLCT) excited state, thereby changing the emission wavelength. This tunability is critical for creating red, green, and blue emitters for full-color display applications. researchgate.net Research on various iridium(III) complexes has demonstrated the achievement of high external quantum efficiencies (EQEs) in OLEDs, with some blue-emitting complexes reaching up to 28%. rsc.orgnih.gov
Table 1: Performance of Selected Iridium(III) Complexes in OLEDs
| Complex Type | Emission Color | Max. EQE (%) | Reference |
|---|---|---|---|
| Iridium(III) with phenyl substitution | Blue | Not specified | rsc.org |
| (MPBFP)₂Ir(detd), (MPBFP)₂Ir(tmd), (MPBFP)₂Ir(acac) | Green | Not specified | nih.gov |
| (dfdmappy)₂Ir(phim) | Blue | 28% | rsc.org |
| Quinoline-based Ir(III) complexes | Red | 9.6% | acs.org |
| Homoleptic fluorinated Ir(III) complexes | Blue | up to 5.5% | |
| Ir-3 with phenothiazine (B1677639) unit | Red | 18.1% | nih.gov |
EQE: External Quantum Efficiency
Furthermore, iridium(III) complexes serve as the foundation for developing phosphorescent sensors. nih.govelsevierpure.com These sensors can detect a variety of analytes, including metal ions, pH, and biological molecules, through changes in their phosphorescent signal. nih.govelsevierpure.com For instance, a phosphorescent zinc sensor, ZIrF, was developed based on an iridium(III) complex. nih.gov Zinc coordination to a receptor on the ligand resulted in a significant enhancement of phosphorescence, demonstrating a "turn-on" response. nih.gov The design of such sensors often involves incorporating a specific recognition moiety into the ligand structure, which, upon binding to the target analyte, modulates the photophysical properties of the iridium center. nih.gov The ester functionality in this compound provides a convenient handle for further chemical modification to introduce such recognition sites.
Luminescent materials are not limited to iridium. Europium(III) complexes with bipyridine dicarboxylate ligands have been immobilized in mesoporous silica (B1680970) to create hybrid materials with potential sensing applications. nih.gov The carboxylate groups play a key role in binding the metal ion and influencing the luminescence properties. mdpi.com Similarly, metal-organic frameworks (MOFs) incorporating bipyridyl and polycarboxylate ligands have been designed as fluorescent sensors for hazardous materials. researchgate.netmdpi.com
Advanced Characterization and Spectroscopic Analysis
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding within a molecule.
The infrared spectrum of Methyl [2,2'-bipyridine]-3-carboxylate is characterized by absorption bands corresponding to its constituent functional groups. The most prominent of these is the carbonyl group (C=O) of the methyl ester. The stretching vibration (νC=O) for such an ester typically appears in the range of 1700–1750 cm⁻¹ nih.govdocbrown.info. For comparison, the C=O stretching vibration in 2-methylpropanoic acid is observed between 1700-1725 cm⁻¹ docbrown.info.
The bipyridine core gives rise to a series of characteristic vibrations. The C=N and C=C stretching vibrations within the pyridine (B92270) rings are expected in the 1400–1610 cm⁻¹ region. In related ruthenium(II) bipyridine complexes, the C=N stretching band is identified between 1571 cm⁻¹ and 1609 cm⁻¹ mdpi.com. The C-N stretching vibrations also contribute to the complex spectral fingerprint in this region. While a specific N-H vibration is not applicable to this molecule, the aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹ mdpi.com.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1700 - 1750 nih.govdocbrown.info |
| Pyridine Ring (C=N, C=C) | Stretching | 1400 - 1610 mdpi.com |
| Aromatic C-H | Stretching | > 3000 mdpi.com |
Note: Data are based on typical ranges for the functional groups and data from analogous compounds.
When this compound acts as a ligand in a metal complex, vibrational spectroscopy can provide direct evidence of coordination. The chelation of the two nitrogen atoms of the bipyridine unit to a metal center induces noticeable shifts in the vibrational frequencies of the pyridine rings. These changes in ring breathing modes and C-H bending vibrations are indicative of the formation of metal-ligand bonds acs.orgresearchgate.net.
Furthermore, studies on related ruthenium(II) carbonyl complexes with carboxyl-functionalized bipyridine ligands show that the electron-withdrawing nature of the carboxyl group can shift the vibrational frequencies of other co-ligands, such as CO, to higher values hzdr.de. The coordination of the carboxylate group itself, if the ester were to be hydrolyzed, can be monitored as well. The difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the COO⁻ group provides insight into its coordination mode (e.g., monodentate, bidentate chelating, or bridging) mdpi.comresearchgate.net. For instance, in a holmium(III) benzoate (B1203000) bipyridine complex, a Δν of 126 cm⁻¹ was indicative of chelating and bridging bidentate modes researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the molecular structure of this compound in solution.
The ¹H NMR spectrum provides a detailed map of the proton environments. For this compound, the aromatic protons on the bipyridine rings are expected to resonate in the downfield region, typically between 7.0 and 9.5 ppm, with their exact chemical shifts and splitting patterns (doublets, triplets, or multiplets) determined by their position relative to the nitrogen atoms and the methyl carboxylate substituent. In related ruthenium(II) bipyridine complexes, these aromatic protons appear in distinct sets, often with protons adjacent to the coordinated nitrogen atoms showing the largest downfield shifts researchgate.netresearchgate.net. The methyl ester group will exhibit a characteristic singlet, typically found around 3.5-4.0 ppm nih.gov.
The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the ester group is the most deshielded, with a chemical shift expected in the 165–175 ppm range princeton.edubas.bg. The sp²-hybridized carbons of the bipyridine rings would appear between approximately 120 and 158 ppm researchgate.netchemicalbook.com. The methyl carbon of the ester group is found significantly upfield.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic Protons | 7.0 - 9.5 | d, t, m |
| ¹H | Methyl Protons (-OCH₃) | 3.5 - 4.0 | s |
| ¹³C | Carbonyl Carbon (C=O) | 165 - 175 | - |
| ¹³C | Aromatic Carbons | 120 - 158 | - |
| ¹³C | Methyl Carbon (-OCH₃) | ~52 | - |
Note: Predicted shifts are based on established ranges and data from analogous bipyridine and ester-containing compounds. researchgate.netresearchgate.netnih.govbas.bgresearchgate.netchemicalbook.com s=singlet, d=doublet, t=triplet, m=multiplet.
In solution, free 2,2'-bipyridine (B1663995) and its derivatives typically exist in a dynamic equilibrium, predominantly adopting a more stable transoid conformation where the nitrogen atoms point away from each other. Upon chelation to a metal ion, the molecule is locked into a cisoid conformation. This conformational change can be studied by NMR acs.org. While specific dynamic studies on this compound are not widely reported, it is expected to follow this conformational behavior. Variable temperature (VT) NMR experiments on related complexes have been used to study fluxional processes and equilibria between different species in solution nih.gov.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Electronic spectroscopy probes the transitions between electronic energy levels within the molecule, providing information on its chromophoric system and photophysical properties.
The UV-Visible absorption spectrum of this compound is expected to be dominated by intense bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic bipyridine system. Unsubstituted 2,2'-bipyridine in ethanol, for example, shows strong absorptions around 233 nm and 281 nm nist.gov. The presence of the methyl carboxylate group may cause slight shifts in these absorption maxima.
When coordinated to a transition metal like ruthenium(II), new, often colorful, absorption bands appear in the visible region of the spectrum researchgate.netnih.gov. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a π* anti-bonding orbital localized on the bipyridine ligand mdpi.comresearchgate.net. The energy of these MLCT bands can be tuned by modifying the substituents on the bipyridine ligand; electron-withdrawing groups like the methyl carboxylate tend to stabilize the ligand's π* orbitals, causing a red-shift (a shift to lower energy) in the MLCT absorption hzdr.deresearchgate.net.
The photoluminescent properties, such as fluorescence and phosphorescence, are highly dependent on whether the ligand is free or part of a metal complex. While the free ligand may exhibit some fluorescence, its metal complexes are often more emissive. Ruthenium(II) bipyridine complexes are well-known for their strong phosphorescence at room temperature, originating from a triplet MLCT excited state researchgate.net. Bismuth(III) complexes containing dye-modified bipyridine ligands have also been shown to exhibit dual fluorescence and phosphorescence, with the heavy bismuth atom promoting intersystem crossing from the singlet to the triplet excited state nih.gov. The specific emissive properties of this compound would be a key feature of its coordination complexes.
Mass Spectrometry and Elemental Analysis for Compound Identification and Purity
The definitive identification and purity assessment of newly synthesized this compound and its metal complexes are established through mass spectrometry and elemental analysis.
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimental values are compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and assess its purity. nih.govresearchgate.net
Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, providing a precise measurement of its molecular weight. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for charged metal complexes, allowing for the direct observation of the cationic complex ion and confirming its composition.
| Analysis | Technique | Information Provided | Example Application |
| Elemental Analysis | Combustion Analysis | %C, %H, %N | Confirms the empirical formula of a synthesized Cu(bpy)₂ complex by matching calculated and found percentages. researchgate.net |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Mass-to-charge ratio (m/z) | Confirms the molecular weight of the parent ligand and its metal complexes. |
Theoretical elemental analysis for this compound (C₁₂H₁₀N₂O₂): C, 67.28%; H, 4.70%; N, 13.08%; O, 14.94%.
X-ray Diffraction (Single Crystal and Powder)
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, confirming the phase purity of a bulk sample and identifying its crystal system. The experimental powder pattern can be compared to one simulated from single-crystal data to verify the bulk material's identity. researchgate.net
| Parameter | Description | Typical Finding in Bipyridine Complexes |
| Coordination Geometry | The spatial arrangement of ligands around the central metal ion. | Distorted octahedral for Ru(II) and Mn(II) complexes. nih.govmdpi.com |
| Crystal System | The symmetry classification of the crystal lattice. | Varies by compound (e.g., Triclinic, Monoclinic). researchgate.net |
| Space Group | A more detailed description of the crystal's symmetry elements. | e.g., P-1, P2₁/n. researchgate.netnih.gov |
| Bond Lengths / Angles | Precise distances and angles between atoms. | Provides insight into the nature of the metal-ligand bonds. mdpi.com |
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. The analysis of the crystal structure reveals these interactions, which are crucial for understanding the material's properties.
| Interaction Type | Description | Structural Evidence |
| π-π Stacking | Attraction between the electron clouds of aromatic rings on adjacent molecules. | Face-to-face stacking of bipyridine rings observed in crystal structures. mdpi.com |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom (like O or N). | Short contact distances between C-H donors and carboxylate oxygen acceptors (C-H···O). nih.gov |
| van der Waals Forces | Weak, non-specific attractions between molecules. | Pervasive throughout the crystal lattice, contributing to overall stability. |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the properties of bipyridine-based ligands and their metal complexes.
DFT calculations are instrumental in understanding the electronic landscape of Methyl [2,2'-bipyridine]-3-carboxylate and its coordination compounds. These calculations provide insights into the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the molecule's reactivity, electron-donating or -accepting capabilities, and its behavior in electron transfer processes.
For a typical bipyridine ligand, the HOMO is often a π-orbital distributed across the two pyridine (B92270) rings, while the LUMO is a π*-orbital. The introduction of a methyl carboxylate group (-COOCH₃) at the 3-position influences this electronic structure. As an electron-withdrawing group, it is expected to lower the energy of both the HOMO and LUMO, affecting the ligand's redox properties and the stability of its metal complexes.
When this compound forms a complex with a metal ion, DFT can elucidate the nature of the metal-ligand bonding. It can distinguish between ligand-centered, metal-centered, or charge-transfer electronic transitions. For instance, in ruthenium(II) bipyridyl complexes, DFT calculations have been used to analyze the contributions of the metal and the ligands to the frontier orbitals, which is crucial for understanding their photophysical properties. researchgate.net A general DFT study on various 2,2'-bipyridine (B1663995) organometallic complexes demonstrated the power of this method in establishing the oxidation level of the ligand, which can vary between neutral (bpy⁰), radical anion (bpy•⁻), or dianion (bpy²⁻). nih.gov This type of analysis is directly applicable to complexes of this compound.
Table 1: Representative Frontier Orbital Energies Calculated by DFT (Note: These are illustrative values for a generic bipyridine ligand and its complex to demonstrate the output of DFT calculations. Actual values for this compound would require specific computation.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Free Ligand | -6.2 | -1.8 | 4.4 |
| Metal Complex | -5.8 | -2.5 | 3.3 |
DFT calculations are highly effective in predicting various spectroscopic properties, providing a means to validate experimental data and assign spectral features.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. nih.gov It can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. These calculations help assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π-π*) transitions. researchgate.netnih.gov For instance, TD-DFT has been used to explore the nature of bands in the experimental UV-vis spectra of various mixed-ligand complexes containing 2,2'-bipyridine. researchgate.net
IR Spectra: DFT can compute the vibrational frequencies of a molecule. nih.gov These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental Fourier-Transform Infrared (FT-IR) spectra. nih.govchemrxiv.org This allows for the precise assignment of vibrational modes, such as the C=O stretch of the carboxylate group, the C=N stretches of the pyridine rings, and various C-H bending modes.
NMR Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for predicting NMR chemical shifts (¹H and ¹³C). nih.govnih.gov Calculations are performed on the optimized geometry of the molecule to obtain theoretical shielding tensors, which are then converted to chemical shifts. nih.gov This predictive power is invaluable for structure elucidation, especially for complex molecules where empirical assignment is challenging. researchgate.net
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This table presents typical data formats. Experimental values for the specific title compound are required for a direct comparison.)
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value | Assignment |
| UV-Vis (λ_max) | 285 nm | ~280-290 nm | π-π* intra-ligand |
| IR (ν) | 1725 cm⁻¹ | ~1720-1730 cm⁻¹ | C=O stretch (ester) |
| ¹H NMR (δ) | 8.8 ppm | ~8.7-8.9 ppm | H at 6-position |
| ¹³C NMR (δ) | 165 ppm | ~164-166 ppm | C=O (ester carbon) |
Molecular Dynamics and Conformational Analysis of this compound
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov For this compound, the most significant conformational freedom lies in the rotation around the C2-C2' bond connecting the two pyridine rings.
MD simulations can map the potential energy surface related to this dihedral angle, revealing the most stable conformations (e.g., transoid vs. cisoid) and the energy barriers between them. The transoid conformation, where the nitrogen atoms point away from each other, is generally more stable for the free ligand due to reduced steric hindrance. However, for coordination to a metal center, the ligand must adopt a cisoid conformation. MD studies can simulate this conformational change and determine the associated free energy cost. nih.gov Furthermore, simulations can explore the orientation of the methyl carboxylate substituent, which can influence crystal packing and intermolecular interactions.
Reaction Mechanism Studies and Energy Barrier Calculations for Catalytic Processes
This compound is a potential ligand for homogeneous catalysis. nih.gov DFT calculations are crucial for elucidating the mechanisms of catalytic reactions. rsc.org By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states. rsc.org
Calculating the energies of these species allows for the determination of activation energy barriers for each step of the reaction, such as oxidative addition, migratory insertion, and reductive elimination. rsc.orgbiorxiv.org This information helps identify the rate-determining step of the catalytic process. rsc.org For example, in a Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex of this ligand, DFT could be used to calculate the energy profile for the reaction, providing insights into how the electronic and steric properties of the methyl carboxylate group affect the catalyst's efficiency and selectivity. nih.govresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Ligand Design
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties or biological activity. In the context of ligand design, QSPR can be a powerful tool.
For a series of ligands based on the this compound scaffold, one could systematically vary the substituents. For each new derivative, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological.
These computed descriptors would then be correlated with an experimentally measured property, such as the yield of a catalyzed reaction, the stability constant of a metal complex, or the photoluminescence quantum yield. The resulting QSPR model can then be used to predict the properties of new, unsynthesized ligands, guiding synthetic efforts toward molecules with enhanced performance for a specific application.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes for Methyl [2,2'-bipyridine]-3-carboxylate
While classical methods for creating bipyridine scaffolds exist, the future demands more efficient, selective, and environmentally benign synthetic strategies. Research into the synthesis of this compound is shifting towards modern cross-coupling reactions that minimize waste and avoid harsh conditions or toxic reagents, such as the organotin compounds used in Stille couplings. mdpi.com
Future efforts should concentrate on:
Catalyst and Ligand Development: A significant avenue of research involves designing new palladium catalysts with bulky ligands. mdpi.com These ligands can prevent the product (the bipyridine) from coordinating to the catalyst, which would otherwise inhibit its activity, thereby enhancing reaction efficiency. mdpi.com
Decarboxylative Cross-Coupling: This method, which couples pyridyl carboxylates with bromopyridines, offers a promising route. mdpi.com Research focused on microwave-assisted, palladium-catalyzed decarboxylative coupling could provide a rapid and efficient synthesis pathway. mdpi.com
Electrochemical Synthesis: As a green chemistry alternative, electrochemical methods are being considered for bipyridine synthesis. mdpi.com Although currently limited to specific substrates, future work could expand its applicability to asymmetrically substituted bipyridines like this compound. mdpi.com
C-H Activation: Direct C-H activation of pyridine (B92270) rings, catalyzed by dinuclear palladium pincer complexes, represents a highly atom-economical approach. mdpi.com Adapting this method for the selective functionalization and coupling of pyridine precursors could lead to a streamlined synthesis of the target molecule. mdpi.com
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantage | Future Research Goal |
| Suzuki Coupling | Palladium with Imidazolium (B1220033) Salt Ligands | High turnover number, stable boronic acid precursors. mdpi.com | Optimization for asymmetric 3-substituted pyridylboronic acids. |
| Negishi Coupling | PdBr(Ph)(PPh₃)₂ | High stability of precatalyst in air and moisture. mdpi.com | Improving functional group tolerance for the methyl ester. |
| Decarboxylative Coupling | Pd-catalyst with 1,10-Phenanthroline | Avoids organometallic reagents, uses carboxylic acids. mdpi.com | Adapting for selective coupling to form the 3-carboxylate isomer. |
| Electrochemical Synthesis | Catalyst-free or simple metal electrodes | Reduces reagent use and waste, high energy efficiency. mdpi.com | Broadening substrate scope and controlling regioselectivity. |
Exploration of New Metal Complexes of this compound for Emerging Catalytic Transformations
The electronic asymmetry of this compound makes it a compelling ligand for tuning the properties of metal centers in catalysis. The ester group can modulate the redox potential and steric environment of a coordinated metal, opening doors to new reactivity.
Promising future directions include:
Electrocatalytic CO₂ Reduction: Inspired by work on manganese catalysts with modified bipyridine ligands, new complexes of this compound should be explored for the electrochemical reduction of carbon dioxide. nih.gov The ester group could influence catalyst-support interactions when immobilized on materials like carbon nanotubes, potentially enhancing selectivity and efficiency for products like CO or formate. nih.gov
Photoredox Catalysis: Insulated π-conjugated 2,2′-bipyridine ligands have been shown to enhance the photophysical properties of iridium and nickel complexes for light-driven reactions. rsc.org Future studies should synthesize analogous photoactive complexes using this compound to investigate how its electronic signature impacts excited-state properties and catalytic performance in areas like organic synthesis and solar fuel production.
Carbonylation Reactions: Rhodium(I) complexes of functionalized bipyridines have demonstrated activity in the carbonylation of methyl acetate (B1210297). nih.gov The synthesis and testing of rhodium and other precious metal complexes with this compound could lead to catalysts with improved stability and activity for industrially relevant carbonylation processes. nih.gov
| Metal Center | Target Catalytic Transformation | Hypothesized Role of the Ligand |
| Manganese (Mn) | Electrochemical CO₂ Reduction | Modulates redox potential and influences interaction with conductive supports. nih.gov |
| Iridium (Ir) / Ruthenium (Ru) | Photoredox Catalysis / Light-driven reactions | Tunes excited-state energies and lifetimes for efficient energy or electron transfer. rsc.org |
| Rhodium (Rh) / Palladium (Pd) | Carbonylation / Cross-Coupling Reactions | Fine-tunes the electronic properties of the metal center to optimize catalytic turnover and selectivity. nih.gov |
Design of Advanced Materials Incorporating this compound Ligands for Enhanced Performance
The dual functionality of this compound—a chelating site and a reactive/linking carboxylate group—makes it an ideal candidate for constructing sophisticated functional materials.
Key areas for future materials research are:
Metal-Organic Frameworks (MOFs): Bipyridine derivatives are effective ancillary ligands in creating manganese-based MOFs with interesting magnetic and adsorption properties. mdpi.com The methyl ester of the target ligand can be hydrolyzed to the carboxylic acid, which can then act as a primary linker to metal nodes, creating robust frameworks. Research should focus on synthesizing novel MOFs and investigating their performance in gas storage, separation, and heterogeneous catalysis.
Luminescent Materials and OLEDs: Bipyridine ligands are fundamental to the design of emissive materials for applications like organic light-emitting diodes (OLEDs). Future work should involve synthesizing iridium(III) or ruthenium(II) complexes with this compound and characterizing their photophysical properties. The goal is to develop new phosphorescent emitters with high quantum yields and tunable emission colors for next-generation displays and lighting.
Surface-Modified Heterogeneous Systems: Attaching molecular catalysts to solid supports combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. dtic.mil The ligand can be used to anchor catalytically active metal centers onto supports like carbon nanotubes or silica (B1680970). nih.gov This approach could be used to develop robust and recyclable materials for electrocatalysis, sensing, or continuous flow reactions.
| Material Type | Role of this compound | Target Application |
| Metal-Organic Frameworks (MOFs) | As a bridging linker (post-hydrolysis) and structure-directing agent. mdpi.com | Gas storage (H₂, CO₂), chemical separations, heterogeneous catalysis. |
| Luminescent Complexes | Ligand for emissive metal centers (e.g., Ir, Ru), tuning photophysical properties. | Organic Light-Emitting Diodes (OLEDs), chemical sensors, bio-imaging. |
| Heterogenized Catalysts | Covalent anchor to a solid support (e.g., carbon nanotubes, polymers). nih.govdtic.mil | Electrocatalysis, continuous flow synthesis, recyclable catalytic systems. |
Integrated Experimental and Computational Approaches for Deeper Understanding of Structure-Property Relationships
To accelerate the discovery and optimization of systems based on this compound, a research paradigm that tightly integrates experimental synthesis and characterization with computational modeling is essential. This synergy allows for the rational design of molecules and materials rather than relying on trial-and-error.
The integrated approach should involve:
Experimental Foundation: Precise structural data from single-crystal X-ray diffraction of the ligand and its metal complexes is fundamental. researchgate.netresearchgate.net This data provides the exact bond lengths, angles, and coordination geometries that are critical inputs for accurate computational models. researchgate.net This must be complemented by thorough spectroscopic (NMR, UV-vis, IR) and electrochemical (cyclic voltammetry) characterization.
Computational Prediction and Analysis: Using Density Functional Theory (DFT), researchers can model the electronic structure of the ligand and its metal complexes. This can predict redox potentials, orbital energies (HOMO/LUMO), and charge distributions. Time-dependent DFT (TD-DFT) can further predict UV-vis absorption spectra and other photophysical properties, guiding the design of new catalysts and luminescent materials.
Mechanistic Insight: Combining experimental techniques (like in-situ spectroscopy) with computational modeling of reaction pathways can elucidate complex catalytic mechanisms. nih.gov This understanding is crucial for identifying rate-limiting steps and designing next-generation catalysts with enhanced activity and selectivity.
| Experimental Technique | Computational Method | Predicted Property / Relationship |
| Single-Crystal X-ray Diffraction | Density Functional Theory (DFT) | Accurate ground-state geometry, bond strengths, electronic structure. researchgate.net |
| Cyclic Voltammetry | DFT (Solvation Models) | Redox potentials, HOMO/LUMO energy levels, stability of oxidized/reduced species. |
| UV-Vis Absorption Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transitions, absorption maxima, excited-state character. |
| In-situ IR/Raman Spectroscopy | DFT Vibrational Analysis | Identification of transient species and intermediates in a catalytic cycle. |
Q & A
Q. What are the common synthetic routes for Methyl [2,2'-bipyridine]-3-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves transition-metal-catalyzed cross-coupling reactions. For example:
- Suzuki-Miyaura coupling between halogenated pyridine precursors (e.g., 3-bromo-pyridine derivatives) and boronic esters under palladium catalysis.
- Chlorination of bipyridine intermediates using POCl₃, followed by esterification with methanol under acidic conditions .
- Stepwise functionalization : Methyl ester groups are introduced via nucleophilic substitution or carboxylation of pre-formed bipyridine frameworks.
Key Variables:
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms ester carbonyl signals (~δ 3.9 ppm for OCH₃) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 245.08) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between pyridine rings) and hydrogen-bonding networks .
- IR Spectroscopy : Identifies ester C=O stretches (~1730 cm⁻¹) .
Q. Best Practices :
- Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid interference.
- For crystallography, slow evaporation from methanol/acetone yields high-quality crystals .
Advanced Research Questions
Q. How does the position of the methyl ester group influence the electronic properties and metal-binding affinity of bipyridine ligands?
Methodological Answer: The 3-carboxylate substituent alters electron density distribution compared to 4- or 6-carboxylate isomers:
- Electronic Effects : The ester group at the 3-position withdraws electron density, reducing the ligand’s π-accepting ability but enhancing σ-donation to metals like Ru(II) or Re(I) .
- Steric Effects : The 3-position minimizes steric hindrance during metal coordination, favoring octahedral geometries in complexes .
Q. Experimental Validation :
- Cyclic voltammetry shows shifts in metal-centered redox potentials (e.g., Ru³⁺/²⁺ couples) when compared to unsubstituted bipyridine .
- UV-Vis spectroscopy reveals bathochromic shifts in metal-to-ligand charge transfer (MLCT) bands due to ester conjugation .
Q. What are the applications of this compound in catalysis and materials science?
Methodological Answer:
- Photocatalysis : Serves as a ligand in Re(I) complexes for CO₂ reduction. The ester group stabilizes intermediates via hydrogen bonding, improving catalytic turnover (TON > 500) .
- Metal-Organic Frameworks (MOFs) : Functionalized bipyridines act as linkers for luminescent MOFs. The 3-carboxylate enhances structural rigidity and porosity .
- Electrochemical Sensors : Cu(II) complexes of this ligand exhibit selective redox responses to ascorbic acid (LOD: 0.1 µM) .
Case Study :
In CO₂ reduction, Re(bpy-3-COOCH₃)(CO)₃Cl catalysts achieve Faradaic efficiencies >80% for CO production under visible light (λ = 450 nm) .
Q. How can researchers resolve contradictions in reported catalytic activities of bipyridine-3-carboxylate complexes?
Methodological Answer: Discrepancies often arise from:
Ligand Purity : Trace halides (e.g., Cl⁻) from synthesis can poison catalysts. Mitigate via recrystallization or column chromatography .
Counterion Effects : PF₆⁻ vs. ClO₄⁻ anions alter solubility and redox stability. Use ionic strength buffers in electrochemical studies .
Solvent Coordination : Protic solvents (e.g., H₂O) compete with ligand binding. Compare data in anhydrous vs. aqueous conditions .
Q. Validation Workflow :
- Repeat experiments under inert atmospheres (Ar/glovebox).
- Use standardized reference catalysts (e.g., [Ru(bpy)₃]²⁺) for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
